molecular formula C13H17NO4 B2989232 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid CAS No. 832741-26-1

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid

Cat. No.: B2989232
CAS No.: 832741-26-1
M. Wt: 251.282
InChI Key: XQGGOCJADNCVHW-UHFFFAOYSA-N
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Description

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the para position (C4) and a morpholinylmethyl substituent at the meta position (C3).

Properties

IUPAC Name

4-methoxy-3-(morpholin-4-ylmethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12-3-2-10(13(15)16)8-11(12)9-14-4-6-18-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGGOCJADNCVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid is primarily related to its role as an intermediate in the synthesis of opioid drugs. These drugs exert their effects by binding to opioid receptors in the central nervous system, leading to analgesic and sedative effects. The molecular targets include mu, delta, and kappa opioid receptors, which are part of the G-protein-coupled receptor family.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituent (C3) Substituent (C4) Molecular Weight (g/mol) Key Properties/Biological Activity Source/Application Reference
4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid Morpholinylmethyl Methoxy Not provided Polar, potential H-bonding Synthetic intermediate N/A
4-Methoxy-3-(trifluoromethyl)benzoic acid Trifluoromethyl Methoxy 220.15 Lipophilic, electron-withdrawing Thermo Scientific™ synthesis
4-Methoxy-3-(3-methyl-2-butenyl)benzoic acid Prenyl (3-methyl-2-butenyl) Methoxy 220.27 Anti-HIV-1 (CCR5 binding, IC50 = 26 μM) Wigandia urens, P. cumanense
4-Methoxy-3-(sulfooxy)benzoic acid Sulfooxy Methoxy 248.21 High polarity, detected in seaweed Ulva intestinalis metabolism
3-{[6-(4-chloro-3-fluorophenoxy)-...]methoxy}benzoic acid Benzimidazolylmethoxy Methoxy 426.82 Ligand for structural studies RCSB PDB entry
Key Observations:
  • Morpholinylmethyl vs. Trifluoromethyl : The morpholine group enhances polarity and solubility compared to the lipophilic trifluoromethyl group, which may improve pharmacokinetics but reduce membrane permeability .
  • Morpholinylmethyl vs. Prenyl : The prenyl group in 4-Methoxy-3-(3-methyl-2-butenyl)benzoic acid confers anti-HIV activity via CCR5 binding, whereas the morpholine derivative’s activity remains unexplored but may target different pathways .
  • Sulfooxy Group : The sulfooxy substituent increases water solubility, making 4-methoxy-3-(sulfooxy)benzoic acid relevant in metabolic studies of marine organisms .

Physicochemical Properties

  • Acidity : The electron-withdrawing trifluoromethyl group increases benzoic acid acidity (lower pKa), whereas the morpholinylmethyl group may slightly decrease it due to its basic nitrogen .
  • Solubility : Morpholine and sulfooxy groups enhance aqueous solubility, while prenyl and trifluoromethyl groups favor lipid membranes .

Biological Activity

4-Methoxy-3-(morpholin-4-ylmethyl)benzoic acid, also known as 4-Methoxy-3-morpholinomethylbenzoic acid, is a compound with the molecular formula C12_{12}H15_{15}NO4_4 and a molecular weight of 237.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core substituted with a methoxy group and a morpholine ring. This structural configuration is crucial for its biological activity.

PropertyValue
Molecular FormulaC12_{12}H15_{15}NO4_4
Molecular Weight237.26 g/mol
CAS Number915923-91-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor of specific enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of eIF4E, which plays a significant role in cancer cell proliferation by regulating protein synthesis .
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can help mitigate oxidative stress in cells.
  • Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from apoptosis induced by toxic agents such as Aβ1-42, suggesting potential applications in neurodegenerative diseases .

Anticancer Activity

Research has indicated that derivatives of this compound can inhibit cancer cell growth by targeting key signaling pathways involved in tumorigenesis. For instance, studies have shown that compounds with similar structures can suppress the growth of lung carcinoma cells by inhibiting the eIF4E/eIF4G interaction, leading to induced apoptosis .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological contexts:

  • Inhibition of Mycobacterium tuberculosis : A study focused on novel inhibitors for tuberculosis identified compounds structurally related to this compound that effectively inhibited the growth of Mycobacterium tuberculosis by targeting polyketide synthase pathways .
  • Neuroprotective Effects Against Aβ Toxicity : In cellular models, this compound exhibited protective effects against Aβ-induced toxicity in SH-SY5Y neuronal cells, enhancing cell viability significantly compared to untreated controls .

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